molecular formula C32H33NO3 B587290 (betaS)-beta-[[(1R)-1-Phenylethyl](phenylmethyl)amino]-4-(phenylmethoxy)-benzenepropanoic Acid Methyl Ester CAS No. 134430-95-8

(betaS)-beta-[[(1R)-1-Phenylethyl](phenylmethyl)amino]-4-(phenylmethoxy)-benzenepropanoic Acid Methyl Ester

Cat. No.: B587290
CAS No.: 134430-95-8
M. Wt: 479.62
InChI Key: GBGFPJSLOSSHPI-NJHZRGNWSA-N
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Description

(betaS)-beta-[[(1R)-1-Phenylethyl](phenylmethyl)amino]-4-(phenylmethoxy)-benzenepropanoic Acid Methyl Ester is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (betaS)-beta-[[(1R)-1-Phenylethyl](phenylmethyl)amino]-4-(phenylmethoxy)-benzenepropanoic Acid Methyl Ester typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary, but it generally includes the following steps:

    Formation of the Benzyloxy Phenyl Intermediate: This step involves the reaction of a phenyl compound with benzyl alcohol under specific conditions to form the benzyloxy phenyl intermediate.

    Amino Propanoate Formation: The next step involves the introduction of the amino group and the propanoate moiety. This can be achieved through a series of reactions involving amines and esters.

    Final Coupling Reaction: The final step involves the coupling of the benzyloxy phenyl intermediate with the amino propanoate intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(betaS)-beta-[[(1R)-1-Phenylethyl](phenylmethyl)amino]-4-(phenylmethoxy)-benzenepropanoic Acid Methyl Ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBHP and Bu4NI as catalysts.

    Reduction: LiAlH4 or other reducing agents.

    Substitution: Various catalysts and solvents depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(betaS)-beta-[[(1R)-1-Phenylethyl](phenylmethyl)amino]-4-(phenylmethoxy)-benzenepropanoic Acid Methyl Ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (betaS)-beta-[[(1R)-1-Phenylethyl](phenylmethyl)amino]-4-(phenylmethoxy)-benzenepropanoic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to target proteins or enzymes, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(betaS)-beta-[[(1R)-1-Phenylethyl](phenylmethyl)amino]-4-(phenylmethoxy)-benzenepropanoic Acid Methyl Ester is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl (3S)-3-[benzyl-[(1R)-1-phenylethyl]amino]-3-(4-phenylmethoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33NO3/c1-25(28-16-10-5-11-17-28)33(23-26-12-6-3-7-13-26)31(22-32(34)35-2)29-18-20-30(21-19-29)36-24-27-14-8-4-9-15-27/h3-21,25,31H,22-24H2,1-2H3/t25-,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGFPJSLOSSHPI-NJHZRGNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(CC2=CC=CC=C2)C(CC(=O)OC)C3=CC=C(C=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N(CC2=CC=CC=C2)[C@@H](CC(=O)OC)C3=CC=C(C=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858302
Record name Methyl (3S)-3-[4-(benzyloxy)phenyl]-3-{benzyl[(1R)-1-phenylethyl]amino}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134430-95-8
Record name Methyl (βS)-β-[[(1R)-1-phenylethyl](phenylmethyl)amino]-4-(phenylmethoxy)benzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134430-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (3S)-3-[4-(benzyloxy)phenyl]-3-{benzyl[(1R)-1-phenylethyl]amino}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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